molecular formula C7H8BF3N2O2 B12961684 (6-(Methylamino)-5-(trifluoromethyl)pyridin-3-yl)boronic acid

(6-(Methylamino)-5-(trifluoromethyl)pyridin-3-yl)boronic acid

Cat. No.: B12961684
M. Wt: 219.96 g/mol
InChI Key: KBNVCIOUIYHOJN-UHFFFAOYSA-N
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Description

(6-(Methylamino)-5-(trifluoromethyl)pyridin-3-yl)boronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. The compound features a pyridine ring substituted with a methylamino group at the 6-position, a trifluoromethyl group at the 5-position, and a boronic acid group at the 3-position. This combination of functional groups makes it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(Methylamino)-5-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of catalysts, solvents, and reaction temperatures.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Aryl Derivatives: Formed through coupling reactions.

    Amino Derivatives: Formed through substitution reactions.

Biological Activity

(6-(Methylamino)-5-(trifluoromethyl)pyridin-3-yl)boronic acid (CAS: 1889221-15-1) is a boronic acid derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of cancer treatment and as a pharmacological agent. This compound's unique structural features, including the trifluoromethyl group and the methylamino substituent, contribute to its distinct interactions with biological targets.

  • Molecular Formula : C7H7BF3NO2
  • Molar Mass : 204.94 g/mol
  • Storage Conditions : Recommended to be stored under inert gas (nitrogen or argon) at temperatures between 2-8°C .

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The presence of the boronic acid moiety allows it to form reversible covalent bonds with diols, which can influence enzyme activity and receptor binding.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, particularly pancreatic cancer cells. The following table summarizes key findings regarding its anticancer activity:

Cell LineIC50 Value (µM)Notes
BxPC-30.051Strong antiproliferative effect observed
Panc-10.066Higher potency compared to standard treatments
WI38 (normal fibroblast)0.36Indicates selectivity towards cancer cells

These results suggest that this compound exhibits a favorable therapeutic index, showing significantly lower toxicity towards normal cells compared to cancer cells .

Case Studies

  • Study on Pancreatic Cancer : A detailed investigation into the antiproliferative effects of this compound revealed that extending exposure time led to enhanced cytotoxicity against pancreatic cancer cell lines. After 48 hours, IC50 values were consistently lower than those observed after 24 hours, indicating time-dependent efficacy .
  • Mechanistic Insights : The mechanism underlying the anticancer activity was suggested to involve DNA intercalation and disruption of cellular processes critical for tumor growth. This aligns with findings from other boronic acids that exhibit similar mechanisms through structural modifications that enhance their binding affinity .

Additional Biological Activities

Beyond its anticancer properties, this compound has been explored for its antimicrobial properties. Preliminary results indicate potential synergy when used in combination with existing antibiotics, enhancing their efficacy against resistant bacterial strains .

Properties

Molecular Formula

C7H8BF3N2O2

Molecular Weight

219.96 g/mol

IUPAC Name

[6-(methylamino)-5-(trifluoromethyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C7H8BF3N2O2/c1-12-6-5(7(9,10)11)2-4(3-13-6)8(14)15/h2-3,14-15H,1H3,(H,12,13)

InChI Key

KBNVCIOUIYHOJN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)NC)C(F)(F)F)(O)O

Origin of Product

United States

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